8-(5-bromo-2-methoxyphenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(5-bromo-2-methoxyphenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a combination of bromine, chlorine, and methoxy functional groups attached to a pyridothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-bromo-2-methoxyphenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including halogenation, methoxylation, and cyclization to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
8-(5-bromo-2-methoxyphenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction may produce amines or alcohols
Scientific Research Applications
8-(5-bromo-2-methoxyphenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(5-bromo-2-methoxyphenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chloro-5-methylphenyl N-(2-methyl-5-nitrophenyl)carbamate: This compound shares some structural similarities with 8-(5-bromo-2-methoxyphenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile, such as the presence of bromine and chlorine atoms.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the pyridothiadiazine core
Properties
Molecular Formula |
C22H19BrClN3O2S |
---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H19BrClN3O2S/c1-13-18(24)4-3-5-19(13)26-11-27-21(28)9-15(17(10-25)22(27)30-12-26)16-8-14(23)6-7-20(16)29-2/h3-8,15H,9,11-12H2,1-2H3 |
InChI Key |
CPNJGXYYWJNFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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